Senegalensin

Description

Properties

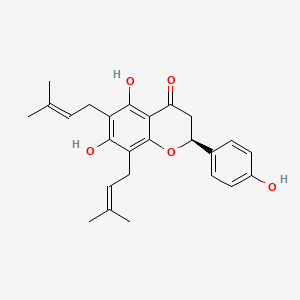

IUPAC Name |

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O5/c1-14(2)5-11-18-23(28)19(12-6-15(3)4)25-22(24(18)29)20(27)13-21(30-25)16-7-9-17(26)10-8-16/h5-10,21,26,28-29H,11-13H2,1-4H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNLDGTUMBOHKT-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218408 | |

| Record name | Senegalensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68236-11-3 | |

| Record name | 6,8-Diprenylnaringenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68236-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senegalensin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068236113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senegalensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual Identity of Senegalensin: A Technical Guide to a Plant Isoflavone and an Amphibian Peptide

This technical guide provides an in-depth exploration of two distinct natural products that share the name "Senegalensin": a prenylated isoflavone found in plants of the Erythrina genus and a bioactive peptide, Senegalin-2, isolated from the skin secretions of the African frog Kassina senegalensis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their natural sources, biosynthesis, isolation, and biological activities.

This compound: The Prenylated Isoflavone

The isoflavone this compound is a secondary metabolite belonging to the flavonoid class of compounds, characterized by the presence of a prenyl group attached to its core isoflavone structure.

Natural Sources

This compound has been primarily isolated from plants of the Erythrina genus, which is known to be a rich source of prenylated flavonoids. The principal natural sources include:

-

Erythrina senegalensis : The stem bark of this tree is a significant source of this compound.

-

Erythrina suberosa : This species has also been reported to contain this compound.

-

Other Erythrina species : Various other species within this genus are known to produce a wide array of prenylated isoflavones, suggesting they may also be potential sources of this compound.

Biosynthesis of Isoflavone this compound

The biosynthesis of this compound follows the general phenylpropanoid pathway to produce the isoflavone core, which is then modified by prenylation. While the specific enzymes for this compound biosynthesis have not been fully characterized, a putative pathway can be constructed based on known isoflavone and prenylflavonoid biosynthetic routes.

The biosynthesis begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to 4-coumaroyl-CoA. This intermediate is then condensed with three molecules of malonyl-CoA to form a chalcone, which is subsequently isomerized to a flavanone. The key step in isoflavone biosynthesis is the 2,3-aryl migration of the B-ring, catalyzed by isoflavone synthase, to form the isoflavone skeleton.

The final step in the biosynthesis of this compound is the attachment of a prenyl group, derived from dimethylallyl pyrophosphate (DMAPP) from the mevalonate pathway, to the isoflavone core. This reaction is catalyzed by a prenyltransferase enzyme.

Experimental Protocols: Isolation of Isoflavone this compound

The following is a general protocol for the isolation of this compound from the stem bark of Erythrina senegalensis, based on common phytochemical methods.

1. Plant Material Collection and Preparation:

-

Collect fresh stem bark of Erythrina senegalensis.

-

Air-dry the bark in the shade for several weeks until brittle.

-

Grind the dried bark into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered bark with methanol (or another suitable solvent like dichloromethane) at room temperature for 48-72 hours with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualizing under UV light.

4. Purification:

-

Combine fractions showing similar TLC profiles.

-

Subject the combined fractions to further chromatographic purification steps, such as preparative TLC or repeated column chromatography, until a pure compound is obtained.

-

The purity of the isolated this compound can be confirmed by High-Performance Liquid Chromatography (HPLC).

5. Structure Elucidation:

-

The structure of the isolated compound is determined using spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to establish the carbon-hydrogen framework and connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy: To identify functional groups and the chromophore system.

-

Quantitative Data

Quantitative data on the specific yield of this compound from Erythrina senegalensis is not widely available in the literature. However, studies on the extraction of phytochemicals from this plant provide an indication of the overall yield of extracts.

| Plant Part | Extraction Solvent | Extraction Method | Yield of Crude Extract (%) | Reference |

| Stem Bark | Methanol | Maceration | 9.1 | [1] |

| Stem Bark | Dichloromethane/Methanol (1:1) | Maceration | 10.2 | [1] |

| Stem Bark | Dichloromethane | Maceration | 5.9 | [1] |

| Leaf | Ethanol | Maceration | 17.1 | [2] |

Note: The percentage yield of pure this compound would be significantly lower than the crude extract yield.

Biological Activity and Signaling Pathways

Isoflavones, including this compound, are known to possess a range of biological activities. Their structural similarity to estrogen allows them to interact with estrogen receptors (ERα and ERβ), acting as phytoestrogens. This interaction can lead to the modulation of various signaling pathways.

Senegalin-2: The Amphibian Peptide

Senegalin-2 is a hexadecapeptide (a peptide composed of 16 amino acids) discovered in the skin secretions of the African running frog, Kassina senegalensis. It is a member of the diverse family of antimicrobial peptides (AMPs) found in amphibians.

Natural Source

The sole natural source of Senegalin-2 identified to date is the skin secretion of the frog Kassina senegalensis . These secretions are part of the frog's innate immune system, providing a chemical defense against predators and microbial pathogens.

Biosynthesis of Senegalin-2

Like other amphibian skin peptides, Senegalin-2 is synthesized ribosomally as a larger precursor protein, known as a prepropeptide. This precursor undergoes a series of post-translational modifications to yield the mature, active peptide.

The prepropeptide consists of three distinct regions:

-

Signal Peptide: A short N-terminal sequence that directs the precursor to the endoplasmic reticulum for secretion. This is later cleaved off.

-

Acidic Spacer Region: An acidic peptide sequence that is thought to play a role in the correct folding and processing of the precursor.

-

Mature Peptide: The C-terminal sequence that corresponds to the final, biologically active Senegalin-2 peptide.

The maturation of Senegalin-2 involves proteolytic cleavage at specific sites, typically after a Lys-Arg motif, and often C-terminal amidation.

References

The Discovery of Senegalensin Derivatives and Analogues: A Technical Guide for Drug Development Professionals

Introduction

The emergence of antibiotic resistance and the need for novel therapeutics for smooth muscle disorders have driven the exploration of unique natural sources for bioactive compounds. Amphibian skin secretions have long been recognized as a rich reservoir of diverse peptides with potent biological activities. Among these, peptides isolated from the African running frog, Kassina senegalensis, have shown significant promise. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Senegalin peptides and their analogues, with a focus on Senegalin-2 and its derivative, Senegalin-2BK. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel peptide family.

Core Peptides and Their Analogues

The primary peptides of interest derived from Kassina senegalensis are Senegalin and Senegalin-2. A key synthetic analogue, Senegalin-2BK, has been developed to modulate the biological activity of the parent peptide.

-

Senegalin: A hexadecapeptide amide with the amino acid sequence FLPFLIPALTSLISSL-NH₂.[1]

-

Senegalin-2: A novel hexadecapeptide that exhibits potent antibacterial and muscle relaxant properties.[2][3]

-

Senegalin-2BK: A synthetic analogue created by conjugating Senegalin-2 with bradykinin. This modification alters its myotropic effects and confers bradykinin receptor antagonism.[2][3]

Quantitative Biological Data

The biological activities of Senegalin peptides have been quantified through various in vitro assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: Antimicrobial Activity of Senegalin Peptides

| Peptide | Microorganism | MIC (μM) | MBC (μM) |

| Senegalin | Staphylococcus aureus | 50 | - |

| Candida albicans | 150 | - | |

| Senegalin-2 | Staphylococcus aureus | 2 | ≤4 |

| MRSA | 2 | ≤4 | |

| Escherichia coli | Ineffective | - | |

| Senegalin-2BK | Staphylococcus aureus | 2 | ≤4 |

| MRSA | 2 | ≤4 | |

| Escherichia coli | 128 | - |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MRSA: Methicillin-resistant Staphylococcus aureus. Data sourced from[1][2].

Table 2: Myotropic Activity of Senegalin Peptides on Smooth Muscle

| Peptide | Tissue | Effect | EC₅₀ |

| Senegalin | Rat Urinary Bladder | Contraction | 2.9 nM |

| Rat Tail Artery | Relaxation | 37.7 nM | |

| Senegalin-2 | Rat Bladder | Relaxation | 17.94 nM |

| Rat Ileum | Relaxation | 135 nM | |

| Senegalin-2BK | Rat Bladder | Contraction | 2.83 μM |

| Rat Ileum | Contraction | 56.64 nM |

EC₅₀: Half-maximal effective concentration. Data sourced from[1][2][3].

Table 3: Hemolytic and Cytotoxic Activity of Senegalin Peptides

| Peptide | Assay | Cell Type | HC₅₀ (μM) | Cytotoxicity |

| Senegalin | Hemolytic Assay | - | >150 | Non-hemolytic at tested concentrations |

| Senegalin-2 | Hemolytic Assay | Horse Erythrocytes | 23.19 | No cytotoxicity on HMEC-1 cells |

| Senegalin-2BK | Hemolytic Assay | Horse Erythrocytes | 85.09 | No cytotoxicity on HMEC-1 cells |

HC₅₀: Half-maximal hemolytic concentration. Data sourced from[1][4].

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Peptide Synthesis

Protocol 3.1.1: Solid-Phase Synthesis of Senegalin-2

Senegalin-2 (FLPFLIPALTSLISSL-NH₂) can be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

-

Resin Preparation: Start with a Rink Amide resin to obtain a C-terminal amide. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the first Fmoc-protected amino acid (Fmoc-Leu-OH, 3 equivalents) and a coupling reagent such as HATU (2.9 equivalents) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

-

Chain Elongation: Repeat the Fmoc deprotection (step 2) and amino acid coupling (step 3) steps for each subsequent amino acid in the Senegalin-2 sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Protocol 3.1.2: Synthesis of Senegalin-2BK

Senegalin-2BK is synthesized by conjugating Senegalin-2 to bradykinin. While the exact linker and conjugation chemistry are not detailed in the available literature, a common approach involves the use of a bifunctional crosslinker.

-

Functionalization of Peptides: Introduce a reactive group on either Senegalin-2 or bradykinin if one is not already present. For example, a cysteine residue can be added to the sequence of one peptide to provide a thiol group for conjugation.

-

Activation of Carrier Peptide: Activate the carrier peptide (e.g., bradykinin) with a heterobifunctional crosslinker, such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which reacts with primary amines.

-

Conjugation: React the activated carrier peptide with the functionalized Senegalin-2. The maleimide group of the crosslinker will react with the thiol group on the cysteine-modified Senegalin-2.

-

Purification: Purify the resulting conjugate using RP-HPLC to separate the desired Senegalin-2BK from unreacted peptides and reagents.

-

Characterization: Confirm the structure and purity of the conjugate using mass spectrometry and HPLC.

Biological Assays

Protocol 3.2.1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

-

Bacterial Culture Preparation: Inoculate a suitable broth (e.g., Mueller-Hinton Broth) with a single colony of the test microorganism and incubate overnight at 37°C. Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

-

Peptide Dilution: Prepare a series of two-fold dilutions of the test peptide in a 96-well microtiter plate.

-

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

-

MBC Determination: To determine the MBC, aliquot a small volume from the wells showing no visible growth onto an agar plate. Incubate the agar plate at 37°C for 18-24 hours. The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum.

Protocol 3.2.2: Ex Vivo Smooth Muscle Contractility Assay

-

Tissue Preparation: Euthanize a rat and dissect the urinary bladder or a section of the ileum. Place the tissue in cold, oxygenated Krebs solution. Cut the tissue into longitudinal strips.

-

Organ Bath Setup: Mount the tissue strips in an organ bath containing Krebs solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension, with regular washing every 15-20 minutes.

-

Contractility/Relaxation Measurement:

-

To measure contraction, add cumulative concentrations of the test peptide to the organ bath and record the increase in tension.

-

To measure relaxation, first pre-contract the tissue with an agonist (e.g., carbachol for bladder, KCl for artery). Once a stable contraction is achieved, add cumulative concentrations of the test peptide and record the decrease in tension.

-

-

Data Analysis: Express the responses as a percentage of the maximal contraction or relaxation and plot concentration-response curves to determine the EC₅₀ value.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of Senegalin peptides are mediated through distinct signaling pathways.

Senegalin-2 and Smooth Muscle Relaxation

The relaxant effect of Senegalin-2 on smooth muscle is believed to be mediated through the opening of potassium channels. The efflux of potassium ions from the cell leads to hyperpolarization of the cell membrane, which in turn inhibits the opening of voltage-gated calcium channels, leading to a decrease in intracellular calcium and subsequent muscle relaxation. The specific type of potassium channel involved has not yet been fully elucidated.

Senegalin-2BK and Bradykinin B2 Receptor Antagonism

Senegalin-2BK acts as an antagonist at the bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR). Bradykinin binding to B2R typically activates Gαq, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium, which contributes to smooth muscle contraction. By blocking this receptor, Senegalin-2BK can inhibit bradykinin-induced smooth muscle contraction.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Senegalin-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative Senegalin-2BK as a Bradykinin Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A bradykinin-potentiating peptide (peptide K12) isolated from the venom of Egyptian scorpion Buthus occitanus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Preliminary In Vitro Studies of Senegalensin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senegalensin, a prenylated isoflavonoid isolated from the stem bark of Erythrina senegalensis, has emerged as a compound of interest in preclinical cancer research. This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on this compound, with a focus on its cytotoxic activities. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this natural product.

Cytotoxic Activity of this compound

Preliminary in vitro studies have primarily focused on the cytotoxic effects of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, have been determined for this compound and are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Ovarian Carcinoma | 2.5 |

| HCT116 | Colon Carcinoma | 2.8 |

| NCI-H460 | Lung Carcinoma | 3.1 |

| UO-31 | Renal Carcinoma | 3.5 |

| PC-3 | Prostate Carcinoma | 3.9 |

| OVCAR-3 | Ovarian Carcinoma | 4.1 |

| SF-295 | Glioblastoma | 4.2 |

| RXF-393 | Renal Carcinoma | 4.3 |

| SN12C | Renal Carcinoma | 4.6 |

| 786-0 | Renal Carcinoma | 5.2 |

Data sourced from a systematic review of potential anticancerous activities of Erythrina senegalensis DC (Fabaceae).

Experimental Protocols

The following section details the likely experimental protocol used to determine the in vitro cytotoxic activity of this compound, based on standard methodologies for this type of analysis.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining cytotoxicity.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is serially diluted in complete culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with the medium containing the different concentrations of this compound. Control wells containing medium with the vehicle (e.g., DMSO) at the same concentration as the highest this compound concentration are also included.

-

Incubation: The plates are incubated with the compound for a specified period, typically 48 or 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of this compound.

Caption: General workflow for in vitro cytotoxicity testing of this compound.

Future Directions and Unexplored Areas

While the cytotoxic properties of this compound are beginning to be elucidated, several key areas of its in vitro bioactivity remain unexplored. To provide a more comprehensive understanding of its therapeutic potential, future research should focus on:

-

Anti-inflammatory Activity: Investigations into the anti-inflammatory effects of isolated this compound are warranted. Standard in vitro assays, such as the nitric oxide (NO) production assay in lipopolysaccharide (LPS)-stimulated macrophages, could provide valuable insights.

-

Antimicrobial Activity: Given that many flavonoids exhibit antimicrobial properties, assessing the activity of purified this compound against a panel of pathogenic bacteria and fungi would be a logical next step. Minimum Inhibitory Concentration (MIC) assays would be appropriate for this purpose.

-

Mechanism of Action and Signaling Pathways: Elucidating the molecular mechanisms underlying the cytotoxic effects of this compound is crucial. Studies could explore its impact on key signaling pathways involved in cancer cell proliferation, survival, and apoptosis, such as the NF-κB, MAPK, and PI3K/Akt pathways. Cell cycle analysis and apoptosis assays would also provide valuable mechanistic information.

The following diagram depicts a potential signaling pathway that could be investigated for its modulation by this compound in cancer cells.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The preliminary in vitro data on this compound highlight its potential as a cytotoxic agent against a range of cancer cell lines. This technical guide provides a summary of the existing quantitative data and a standardized protocol for further investigation. Future research focusing on its anti-inflammatory and antimicrobial activities, as well as the elucidation of its mechanism of action and effects on key signaling pathways, will be critical in determining the full therapeutic potential of this promising natural compound.

Elucidation of the Senegalensin Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senegalensin, a prenylated isoflavonoid isolated from Erythrina senegalensis, has demonstrated significant potential as an anticancer agent. This document provides an in-depth technical overview of the current understanding and proposed mechanisms of action of this compound. While research specifically on this compound is emerging, this guide synthesizes data from studies on senegalensein-containing extracts of E. senegalensis and related prenylated isoflavonoids to build a comprehensive model of its cellular and molecular activities. The primary mechanism appears to be the induction of a non-apoptotic, vacuole-associated cell death, potentially through the induction of paraptosis or autophagy-related pathways linked to endoplasmic reticulum (ER) and mitochondrial stress. This guide details the experimental protocols necessary to investigate these pathways and presents quantitative data from relevant compounds to inform future research and drug development efforts.

Introduction

Cancer remains a leading cause of mortality worldwide, driving the urgent need for novel therapeutic agents with unique mechanisms of action. Natural products are a rich source of such compounds, and prenylated flavonoids have garnered significant attention for their diverse pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[1][2][3] this compound, a prenylated isoflavonoid, is a promising candidate from this class.

Initial investigations into the bioactivity of extracts from Erythrina senegalensis, which contain senegalensein, have revealed a distinct form of cell death that deviates from classical apoptosis.[4] This observation is characterized by the extensive formation of cytoplasmic vacuoles derived from the endoplasmic reticulum and mitochondria, ultimately leading to non-apoptotic cell death.[4][5] This technical guide consolidates the available evidence to propose a mechanism of action for this compound and provides the detailed experimental frameworks required to validate these hypotheses.

Proposed Core Mechanism: Non-Apoptotic Vacuolar Cell Death

The prevailing evidence suggests that this compound induces cytotoxicity through a mechanism distinct from classical apoptosis. The hallmark of this process is the induction of extensive cytoplasmic vacuolation originating from the ER and mitochondria.[4][5] This points towards a form of regulated, non-apoptotic cell death such as paraptosis or an autophagy-related cell death pathway.

Key Cellular Events

-

Cytoplasmic Vacuolation: The most prominent morphological change observed in cancer cells treated with senegalensein-containing extracts is the formation of large cytoplasmic vacuoles.[4][5]

-

ER and Mitochondrial Origin: Fluorescence microscopy studies indicate that these vacuoles originate from the swelling and fusion of the endoplasmic reticulum and mitochondria.[4]

-

Lack of Apoptotic Hallmarks: Studies on related extracts have shown an absence of typical apoptotic features such as chromatin condensation and DNA fragmentation.[4]

Quantitative Data Summary

While specific IC50 values for purified this compound are not yet widely published, the following table summarizes the cytotoxic activities of extracts from Erythrina senegalensis containing senegalensein and other related, well-studied prenylated isoflavonoids against various cancer cell lines. This data provides a benchmark for the expected potency of this class of compounds.

| Compound/Extract | Cell Line | Assay Type | IC50 Value | Reference |

| E. senegalensis CH2Cl2 Extract | U373 (Glioblastoma) | MTT | Potent | [4] |

| E. senegalensis EtOAc Subfraction | U373 (Glioblastoma) | MTT | More Potent | [4] |

| Alpinumisoflavone | Various | Not Specified | Mean of 35 µM | [6] |

| Oleanolic Acid | Various | Not Specified | Not Specified | [6] |

| Derrone | Various | Not Specified | Not Specified | [6] |

| Warangalone | Various | Not Specified | Not Specified | [6] |

| Erybraedin A | Various | Not Specified | Not Specified | [6] |

| Phaseolin | Various | Not Specified | Not Specified | [6] |

Proposed Signaling Pathways

Based on the observed cellular events, two primary signaling pathways are proposed to be central to the mechanism of action of this compound: the Endoplasmic Reticulum (ER) Stress/Unfolded Protein Response (UPR) pathway and a subsequent Mitochondria-Mediated Cell Death pathway.

ER Stress and the Unfolded Protein Response (UPR)

The formation of ER-derived vacuoles strongly suggests the induction of ER stress. The UPR is a cellular stress response aimed at restoring ER homeostasis, but can trigger cell death if the stress is prolonged or severe.[7][8][9]

References

- 1. mdpi.com [mdpi.com]

- 2. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Antioxidant and Anticancer Properties of Various E. senegalensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cells | Special Issue : Endoplasmic Reticulum Stress Signaling Pathway: From Bench to Bedside [mdpi.com]

- 9. Item - ER stress and UPR signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]

Senegalensin: A Technical Deep-Dive into its Role in Traditional Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senegalensin, a prenylated isoflavonoid isolated from the plant Erythrina senegalensis, has emerged from the annals of traditional African medicine as a compound of significant interest to the scientific community. Traditionally, various parts of Erythrina senegalensis have been utilized to treat a wide array of ailments, including inflammatory conditions, infections, and pain. Modern phytochemical and pharmacological investigations have begun to validate these ethnobotanical uses, identifying this compound as a key bioactive constituent. This technical guide synthesizes the current understanding of this compound, presenting its role in traditional medicine, its demonstrated biological activities with available quantitative data, detailed experimental protocols for its study, and an exploration of its potential mechanisms of action through signaling pathways.

Ethnobotanical Significance of Erythrina senegalensis

Erythrina senegalensis DC (Fabaceae), commonly known as the Senegal coral tree, holds a prominent place in the traditional medicine systems of West Africa.[1] Ethnobotanical surveys have documented the use of its stem bark, roots, and leaves for treating a variety of conditions.

The plant is traditionally prepared as decoctions, infusions, or powders to manage ailments such as:

-

Inflammatory Disorders: Used to alleviate pain and swelling associated with rheumatism and other inflammatory conditions.[2][3]

-

Infectious Diseases: Applied for the treatment of malaria, jaundice, and various bacterial and fungal infections.[1]

-

Gastrointestinal Issues: Employed to address stomach pain and dysentery.[3]

-

Women's Health: Utilized for conditions like amenorrhea.

-

Pain Management: Used as an analgesic for various types of pain.[2][3]

The scientific validation of these traditional uses has led to the isolation and characterization of numerous bioactive compounds from Erythrina senegalensis, with this compound being a notable example.[4]

Biological Activities of this compound and Related Compounds

This compound, a prenylated isoflavonoid, has been identified as a contributor to the therapeutic properties of Erythrina senegalensis. While research on isolated this compound is ongoing, studies on extracts containing this compound and other related prenylated isoflavonoids have revealed a spectrum of biological activities.

Antimicrobial Activity

Extracts of Erythrina senegalensis have demonstrated broad-spectrum antimicrobial activity. While specific MIC values for isolated this compound are not yet widely available in the literature, studies on related compounds and extracts provide valuable insights. For instance, a lectin isolated from E. senegalensis seeds exhibited potent antimicrobial activity against a range of pathogenic bacteria and fungi, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 400 μg/ml.[5][6] Methanolic extracts of the stem bark have also shown activity, with MICs for bacteria ranging from 7.5 to 30 mg/ml.[7]

Anti-inflammatory Activity

The traditional use of Erythrina senegalensis for inflammatory conditions is supported by modern scientific studies. Aqueous extracts of the stem bark have been shown to produce significant anti-inflammatory effects in animal models.[2][3] A study on a flavonoid-rich fraction of the leaves demonstrated potent membrane-stabilizing and anti-inflammatory properties, significantly reducing paw edema in a dose-dependent manner.[8][9]

Anti-HIV Activity

A significant finding is the potential of prenylated isoflavonoids from Erythrina senegalensis, including the class of compounds to which this compound belongs, to inhibit HIV-1 protease. A study on a group of eight prenylated isoflavonoids isolated from the plant, which included compounds structurally similar to this compound, demonstrated dose-dependent inhibitory activities on HIV-1 protease with IC50 values ranging from 0.5 to 30.0 μM.[10] This suggests a promising avenue for the development of novel antiretroviral agents.

Anticancer Potential

This compound has been listed among the prenylated isoflavonoids from Erythrina senegalensis with potential anticancer activities.[4] While specific cytotoxic data for this compound is still emerging, the broader class of prenylated flavonoids is known to exhibit cytotoxic effects against various cancer cell lines.[11]

Quantitative Data on Biological Activities

The following table summarizes the available quantitative data for the biological activities of compounds and extracts from Erythrina senegalensis. It is important to note that data for isolated this compound is limited, and much of the current knowledge is derived from studies on extracts or related compounds.

| Compound/Extract | Biological Activity | Assay | Target Organism/Cell Line | Quantitative Data (IC50/MIC) | Reference |

| Prenylated Isoflavonoids (group including this compound analogs) | Anti-HIV | HIV-1 Protease Inhibition | HIV-1 Protease | 0.5 - 30.0 μM | [10] |

| E. senegalensis Seed Lectin (ESL) | Antimicrobial | Agar Well Diffusion | Erwinia carotovora, Pseudomonas aeruginosa, Klebsiella pneumonia, Staphylococcus aureus, Aspergillus niger, Penicillium camemberti, Scopulariopsis brevicaulis | 50 - 400 μg/ml | [5][6] |

| Methanol Extract of Stem Bark | Antimicrobial | Not specified | Bacteria | 7.5 - 30 mg/ml | [7] |

| Flavonoid-rich Leaf Extract | Anti-inflammatory | Egg Albumin-Induced Paw Edema | Rats | 68.30% inhibition at 100 mg/kg | [8][9] |

Experimental Protocols

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of prenylated isoflavonoids like this compound from Erythrina senegalensis, based on common phytochemical practices.

Diagram of a Generalised Extraction and Isolation Workflow

Caption: A typical workflow for the extraction and isolation of this compound.

Protocol Steps:

-

Plant Material Preparation: The stem bark of Erythrina senegalensis is collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to maceration with a suitable organic solvent, such as dichloromethane or methanol, at room temperature for an extended period (e.g., 72 hours).

-

Filtration and Concentration: The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to separate the components based on polarity.

-

Purification: Fractions containing the compound of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol is used to determine the antimicrobial activity of isolated compounds.

Diagram of the Agar Well Diffusion Assay Workflow

Caption: Workflow for the agar well diffusion antimicrobial assay.

Protocol Steps:

-

Preparation of Media: A suitable microbiological growth medium (e.g., Mueller-Hinton agar for bacteria) is prepared and sterilized.

-

Inoculation: The surface of the agar plates is uniformly inoculated with a standardized suspension of the test microorganism.

-

Well Preparation: Wells of a specific diameter are aseptically punched into the agar.

-

Sample Application: A known concentration of the isolated this compound, dissolved in a suitable solvent, is added to the wells. A solvent control and a standard antibiotic are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Data Analysis: The diameter of the clear zone of growth inhibition around each well is measured to determine the antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined using a broth dilution method.

Potential Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, based on the known activities of other prenylated isoflavonoids and the traditional uses of the plant, several potential pathways can be hypothesized.

Prenylated flavonoids are known to interact with various cellular targets, including enzymes and signaling proteins.[11] The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key inflammatory pathways.

Hypothesized Anti-inflammatory Signaling Pathway Modulation by this compound

Caption: Hypothesized inhibition of inflammatory pathways by this compound.

This diagram illustrates a potential mechanism where this compound may inhibit the activation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines, and their inhibition would lead to a reduction in the inflammatory response.

Future Directions and Conclusion

This compound stands as a compelling example of a natural product with a rich history in traditional medicine and significant potential for modern therapeutic applications. While preliminary studies have highlighted its antimicrobial, anti-inflammatory, and anti-HIV activities, further research is imperative.

Future investigations should focus on:

-

Isolation and Quantification: Developing standardized methods for the isolation and quantification of this compound from Erythrina senegalensis.

-

Pharmacological Profiling: Conducting comprehensive in vitro and in vivo studies to determine the specific MIC and IC50 values of isolated this compound against a wider range of pathogens and in various disease models.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its mechanism of action at a deeper level.

-

Structure-Activity Relationship Studies: Synthesizing and evaluating analogs of this compound to optimize its biological activity and pharmacokinetic properties.

References

- 1. Ethnopharmacological uses of Erythrina senegalensis: a comparison of three areas in Mali, and a link between traditional knowledge and modern biological science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiplasmodial, analgesic, and anti-inflammatory activities of the aqueous extract of the stem bark of Erythrina senegalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial activities and phylogenetic study of Erythrina senegalensis DC (Fabaceae) seed lectin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. Prenylisoflavonoids from Erythrina senegalensis as novel HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Naturally occurring prenylated flavonoids from African Erythrina plant species - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Senegalensin using HPLC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of Senegalensin (6,8-diprenylnaringenin), a prenylated flavanone found in Erythrina senegalensis, using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols outlined herein cover the extraction of this compound from plant material and its subsequent quantitative analysis. This application note is intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, chemically known as (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, is a prenylated flavanone isolated from the stem bark of Erythrina senegalensis.[1] This compound and other prenylated flavonoids from Erythrina species have garnered interest for their potential biological activities, including antimicrobial and anti-inflammatory properties.[2][3] As a derivative of naringenin, this compound is expected to exhibit estrogenic activity. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, standardization of herbal extracts, and for ensuring the quality and consistency of potential therapeutic agents. HPLC is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and accuracy.[4] This application note details a robust HPLC method for the quantification of this compound.

Experimental Protocols

Extraction of this compound from Erythrina senegalensis Bark

This protocol describes the extraction of this compound from the dried and powdered bark of Erythrina senegalensis.

Materials and Reagents:

-

Dried and powdered bark of Erythrina senegalensis

-

Ethanol (95%)

-

Whatman No. 1 filter paper

-

Rotary evaporator

-

Water bath

Procedure:

-

Weigh 10 g of the pulverized bark of Erythrina senegalensis.

-

Macerate the powdered bark in 100 mL of 95% ethanol in a conical flask.

-

Agitate the mixture on a shaker at room temperature for 72 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at a temperature of 45°C to obtain the crude ethanol extract.

-

Store the dried extract at 4°C until further analysis.

HPLC Quantification of this compound

This protocol outlines the chromatographic conditions for the quantification of this compound.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Acetonitrile with 0.1% formic acid.

-

Mobile Phase B: Water with 0.1% formic acid.

-

This compound analytical standard.

-

Methanol (HPLC grade).

-

Syringe filters (0.45 µm).

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile (A) and Water (B), both with 0.1% formic acid |

| Gradient Program | 0-20 min, 30-70% A; 20-25 min, 70-90% A; 25-30 min, 90% A; 30-35 min, 90-30% A; 35-40 min, 30% A |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 288 nm |

| Injection Volume | 10 µL |

Preparation of Standard and Sample Solutions:

-

Standard Stock Solution: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

-

Sample Solution: Accurately weigh 10 mg of the dried ethanol extract and dissolve it in 10 mL of methanol. Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter prior to injection.

Quantification:

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

Data Presentation

The following tables summarize hypothetical quantitative data for a typical analysis of this compound.

Table 1: Calibration Data for this compound Standard

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 50,000 |

| 5 | 255,000 |

| 10 | 510,000 |

| 25 | 1,275,000 |

| 50 | 2,550,000 |

| 100 | 5,100,000 |

| Linearity (R²) | 0.9998 |

Table 2: Quantification of this compound in Erythrina senegalensis Bark Extract

| Sample | Peak Area (arbitrary units) | Concentration in Extract (µg/mL) | Amount in Bark (mg/g) |

| Extract 1 | 850,000 | 16.67 | 1.67 |

| Extract 2 | 865,000 | 16.96 | 1.70 |

| Extract 3 | 845,000 | 16.57 | 1.66 |

| Mean ± SD | 16.73 ± 0.20 | 1.67 ± 0.02 |

Visualizations

Experimental Workflow```dot

Caption: this compound interaction with the estrogen signaling pathway.

References

- 1. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Review on antibacterial flavonoids from genus Erythrina: Structure-activity relationship and mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of Senegalensin-Based Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the investigation and development of therapeutic agents based on Senegalensin, a novel natural compound with significant therapeutic potential. The protocols outlined below are based on established methodologies for similar bioactive molecules, such as Senegenin, and are intended to serve as a robust framework for preclinical research and development. The primary focus is on the evaluation of this compound's effects on cell viability, apoptosis, and key signaling pathways implicated in various disease models.

Therapeutic Potential and Mechanism of Action

This compound is hypothesized to exert its therapeutic effects through the modulation of critical cellular signaling pathways involved in inflammation, oxidative stress, and programmed cell death. Preclinical studies on analogous compounds suggest that this compound may offer neuroprotective, anti-inflammatory, and anti-cancer benefits. The primary mechanism of action is believed to involve the regulation of pathways such as PI3K/Akt, Nrf2/HO-1, and TLR4/NF-κB, leading to the inhibition of apoptosis and the promotion of cell survival.

Data Presentation: Efficacy of this compound Analogue (Senegenin)

The following tables summarize quantitative data from published studies on Senegenin, a structural and functional analogue of this compound. This data provides a preliminary indication of the potential therapeutic window and efficacy of this compound-based compounds.

Table 1: In Vitro Efficacy of Senegenin on PC12 Cell Viability and Apoptosis

| Experimental Model | Treatment | Concentration (µM) | Outcome Measure | Result | Reference |

| Aβ₁₋₄₂-induced cytotoxicity in PC12 cells | Senegenin | 10 | Cell Viability (MTT Assay) | Increased viability | [1][2] |

| 30 | Increased viability | [1][2] | |||

| 60 | Increased viability | [1][2] | |||

| Aβ₁₋₄₂-induced apoptosis in PC12 cells | Senegenin | 10 | Apoptotic Rate (Annexin V/PI) | Decrease to 35.65% | [1] |

| 30 | Decrease to 26.25% | [1] | |||

| 60 | Decrease to 15.74% | [1] |

Table 2: In Vivo Efficacy of Senegenin in Animal Models

| Animal Model | Treatment | Dosage | Outcome Measure | Result | Reference |

| Rat spinal cord contusion | Senegenin | 30 mg/g (i.v.) | Motor function, Apoptotic cell count | Improved motor function, Reduced apoptosis | [3][4] |

| AD rat model | Senegenin | 37.0 mg/kg & 74.0 mg/kg | Tau phosphorylation | Reduced phosphorylation | [3][4] |

| Ovariectomized (OVX) mice | Senegenin | 4 mg/kg | Learning and memory | Improved cognitive ability | [3][4] |

| Hepatic ischemia-reperfusion in rats | Senegenin | 15, 30, 60 mg/kg (gavage) | Cognitive function | Mitigated cognitive dysfunction | [5] |

Key Signaling Pathways Modulated by this compound Analogues

This compound is predicted to modulate several key signaling pathways that are crucial in the pathogenesis of various diseases. Understanding these pathways is essential for elucidating the mechanism of action and for the development of targeted therapies.

Caption: Key signaling pathways modulated by this compound.

Experimental Protocols

The following section provides detailed protocols for key experiments to characterize the therapeutic effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cells in culture, particularly in models of cytotoxicity.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

96-well plates

-

This compound stock solution

-

Cell culture medium

-

Cytotoxicity-inducing agent (e.g., Aβ₁₋₄₂, H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells (e.g., PC12) into 96-well plates at a density of 0.5 × 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 10, 30, 60, 80 µM) for 1 hour.[1]

-

Induce cytotoxicity by adding the inducing agent (e.g., 20 µM Aβ₁₋₄₂) to the wells containing the pre-treated cells.

-

Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the quantitative determination of apoptotic and necrotic cells following treatment with this compound.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Culture and treat cells with the desired concentrations of this compound and/or an apoptosis-inducing agent.

-

Harvest the cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).

-

Wash the cells twice with cold PBS and centrifuge at 2000 rpm for 5 minutes.[1]

-

Resuspend the cell pellet in 500 µL of 1X Binding Buffer provided in the kit.[1]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[1]

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Signaling Proteins

This protocol details the detection of changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-Nrf2, anti-HO-1, anti-p-PI3K, anti-PI3K)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and control cells with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 100 µg) on an SDS-PAGE gel.[1]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The provided application notes and protocols offer a foundational framework for the preclinical development of this compound-based therapeutic agents. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can elucidate its mechanism of action and build a strong data package for further drug development. The use of a well-characterized analogue, Senegenin, as a reference provides valuable initial insights and benchmarks for these studies.

References

- 1. Senegenin Inhibits Aβ1-42-Induced PC12 Cells Apoptosis and Oxidative Stress via Activation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective Effects and Mechanisms of Senegenin, an Effective Compound Originated From the Roots of Polygala Tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Neuroprotective Effects and Mechanisms of Senegenin, an Effective Compound Originated From the Roots of Polygala Tenuifolia [frontiersin.org]

- 5. Senegenin Attenuates Hepatic Ischemia-Reperfusion Induced Cognitive Dysfunction by Increasing Hippocampal NR2B Expression in Rats | PLOS One [journals.plos.org]

Application Notes and Protocols for Evaluating the Cytotoxicity of Senegalensin on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senegalensin, a prenylated isoflavonoid also known as Lonchocarpol A and 6,8-Diprenylnaringenin, is a natural compound isolated from plants such as Erythrina senegalensis and Millettia pachycarpa.[1][2][3][4][5] Emerging research has indicated its potential as an anticancer agent, demonstrating cytotoxic effects against various cancer cell lines.[2][6][7][8] These application notes provide a comprehensive overview of the available data on this compound's cytotoxicity and offer detailed protocols for its evaluation in a laboratory setting.

This compound has been identified as an inhibitor of the breast cancer resistance protein (BCRP/ABCG2), a transporter associated with multidrug resistance in cancer.[1] This suggests a potential dual role for this compound: direct cytotoxicity and chemosensitization.

Quantitative Data Summary

The cytotoxic activity of this compound has been evaluated against several cancer cell lines. The available data on its half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that research on this compound is ongoing, and the list of tested cell lines and determined IC50 values is expected to expand.

| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |

| A549 | Lung Cancer | Moderate Cytotoxicity | Not Specified | [2] |

| SW480 | Colorectal Cancer | Moderate Cytotoxicity | Not Specified | [2] |

| K562 | Leukemia | Moderate Cytotoxicity* | Not Specified | [2] |

| L1210 | Mouse Leukemia | > 10 µg/mL | MTT Assay | [1] |

| L1210 | Mouse Leukemia | 10 µg/mL (after 24 hrs) | Trypan Blue Assay | [1] |

| HEK293 (ABCG2-mediated transport) | Human Embryonic Kidney | 0.41 µM | 3H-Methotrexate Transport Assay | [1] |

*In the cited study, "moderate cytotoxicity" was reported without specifying the exact IC50 values.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the cytotoxic effects of this compound are not yet fully elucidated. However, studies on extracts from Erythrina senegalensis, from which this compound is isolated, suggest that its metabolites may induce various forms of cell death, including apoptosis, pyroptosis, autophagy, and mitophagy.[3][4][5][9] The modulation of cytoplasmic proteins and enzymes involved in critical cancer-related pathways is implicated in these processes.[3][4][5][9]

As an inhibitor of ABCG2, this compound can interfere with the efflux of chemotherapeutic drugs, thereby potentially reversing multidrug resistance. This mechanism is crucial for combination therapies.

Below is a generalized diagram of a potential experimental workflow for investigating the cytotoxic effects of this compound and a hypothetical signaling pathway that it might influence, based on the common mechanisms of natural anticancer compounds.

Experimental workflow for assessing this compound's cytotoxicity.

Hypothesized signaling pathways affected by this compound.

Experimental Protocols

The following are detailed protocols for conducting cytotoxicity assays with this compound on cancer cell lines.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cancer cell lines of interest (e.g., A549, SW480, K562)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5%.

-

Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate for the desired time periods (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well.

-

Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including floating and adherent cells) by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry within one hour of staining.

-

Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.

-

Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

-

Conclusion

This compound presents a promising profile as a potential anticancer agent due to its cytotoxic properties and its ability to inhibit a key multidrug resistance transporter. The protocols outlined in these application notes provide a framework for researchers to further investigate the anticancer potential of this compound. Further studies are warranted to establish a broader cytotoxicity profile across a wider range of cancer cell lines and to elucidate the specific signaling pathways involved in its mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. doaj.org [doaj.org]

- 4. Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: Investigating the Anti-inflammatory Pathways of Compounds from Maytenus senegalensis

A Note on "Senegalensin": Extensive literature searches did not yield specific information on a compound named "this compound." The following application notes and protocols are based on the scientifically documented anti-inflammatory properties of extracts from Maytenus senegalensis, the plant from which "this compound" may be a putative, yet uncharacterized, constituent. The detailed signaling pathway information is provided as an illustrative example based on well-studied natural anti-inflammatory compounds that modulate these pathways, as specific mechanistic data for Maytenus senegalensis extracts is still emerging.

Introduction

Maytenus senegalensis is a plant traditionally used in African medicine to treat a variety of ailments, including those related to inflammation.[1][2][3] Scientific studies have begun to validate these traditional uses, demonstrating significant anti-inflammatory activity of its extracts in preclinical models.[3][4][5][6] These application notes provide a framework for researchers, scientists, and drug development professionals to study the anti-inflammatory properties of compounds derived from Maytenus senegalensis, with a focus on key inflammatory signaling pathways.

Data Presentation

The following tables summarize quantitative data from a representative in vivo study on the anti-inflammatory effects of a Maytenus senegalensis leaf extract.

Table 1: Effect of Maytenus senegalensis Leaf Extract on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Reduction (%) |

| M. senegalensis Leaf Extract | 120 | 35% |

| Indomethacin (Reference) | 10 | Not specified |

Data adapted from a study by Silva et al. (2011).[3][6] The study demonstrated a significant anti-inflammatory effect of the leaf extract.

Signaling Pathways in Inflammation

Inflammation is a complex biological response involving multiple signaling pathways. Two of the most critical pathways in regulating the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Many natural compounds exert their anti-inflammatory effects by modulating these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of genes involved in immunity and inflammation. In an inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators.

Caption: Putative inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including inflammation. It consists of a series of protein kinases that are sequentially activated. The three main MAPK families are ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes.

Caption: Putative inhibition of the MAPK signaling pathway.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the anti-inflammatory effects of a test compound, such as a purified "this compound" or a Maytenus senegalensis extract.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.[7][8][9][10][11]

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan.

Materials:

-

Wistar albino rats (150-200g)

-

Test compound (e.g., Maytenus senegalensis extract)

-

Carrageenan (1% w/v in sterile saline)

-

Reference drug (e.g., Indomethacin, 10 mg/kg)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Divide the animals into four groups (n=6 per group):

-

Group I: Vehicle control (receives vehicle only)

-

Group II: Carrageenan control (receives vehicle and carrageenan)

-

Group III: Test compound group (receives test compound and carrageenan)

-

Group IV: Reference drug group (receives indomethacin and carrageenan)

-

-

Dosing: Administer the vehicle, test compound, or reference drug orally (p.o.) 60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all animals except the vehicle control group.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculation of Edema and Inhibition:

-

The volume of edema is the difference between the paw volume at each time point and the initial paw volume (at 0 hours).

-

The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

-

Caption: Workflow for the carrageenan-induced paw edema assay.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay is a common in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.[12][13][14][15][16]

Objective: To determine the effect of a test compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Test compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells only, a group with LPS only, and groups with the test compound and LPS.

-

Griess Assay:

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(NO_LPS - NO_treated) / NO_LPS] x 100 Where NO_LPS is the nitrite concentration in the LPS-stimulated group and NO_treated is the nitrite concentration in the test compound-treated group.

-

Cell Viability Assay (e.g., MTT assay): Perform a cell viability assay to ensure that the observed NO inhibition is not due to cytotoxicity of the test compound.

Western Blot Analysis of NF-κB and MAPK Pathway Proteins

Western blotting is a key technique to investigate the molecular mechanisms underlying the anti-inflammatory effects of a compound by assessing the expression and phosphorylation status of proteins in signaling pathways.[17][18][19][20][21]

Objective: To determine the effect of a test compound on the phosphorylation and expression of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) pathways in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 cells

-

Test compound

-

LPS

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-